Tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
Fourier-Transform Infrared (FT-IR) Spectroscopy
Mass Spectrometry (MS)
- Electrospray Ionization (ESI) : [M+H]⁺ at m/z 254.1 (calculated 253.24).
- Fragmentation patterns :
Comparative Analysis with Related Piperidine Carboxylates
The structural and electronic features of this compound distinguish it from analogous piperidine derivatives:
Key observations :
- The formyl group enhances electrophilicity at C-4, enabling nucleophilic additions (e.g., Grignard reactions) absent in oxo or hydroxymethyl analogs .
- Fluorine atoms at C-3 increase ring rigidity and metabolic stability compared to non-fluorinated derivatives .
- The Boc group provides steric shielding for the nitrogen atom, preventing undesired side reactions during synthetic modifications .
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO3/c1-10(2,3)17-9(16)14-5-4-8(6-15)11(12,13)7-14/h6,8H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVYYOQPQLCSTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dess-Martin Periodinane-Mediated Oxidation
In a representative procedure, tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (2.40 g, 10.00 mmol) is dissolved in dry dichloromethane (50 mL) under inert nitrogen atmosphere. A 15% solution of Dess-Martin periodinane (24.00 mmol) is added at 0°C, and the reaction is stirred at room temperature until completion. The mixture is quenched with saturated aqueous sodium bicarbonate and sodium sulfite, followed by extraction and drying over magnesium sulfate. Molecular sieves are employed to remove residual water, yielding tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate as a yellow solid (PubChem CID: 56776981).
Key Advantages:
-
High oxidation efficiency (>90% yield).
-
Mild conditions without requiring transition-metal catalysts.
Formylation of the Ketone Intermediate
The ketone intermediate undergoes formylation to introduce the aldehyde functionality. Two predominant methods are documented:
Wittig Reaction with Triethyl Phosphonoacetate
The Horner-Wadsworth-Emmons reaction is employed to convert the ketone to the α,β-unsaturated aldehyde. In a flame-dried flask, sodium hydride (1.12 mmol) and triethyl phosphonoacetate (1.17 mmol) are combined in dry tetrahydrofuran (THF) at 0°C. After 30 minutes, the ketone intermediate (0.93 mmol) is added, and the reaction is stirred at 0°C for 30 minutes and then at room temperature for 1 hour. The mixture is extracted with ethyl acetate, dried, and concentrated to yield tert-butyl 4-(2-ethoxy-2-oxoethylidene)-3,3-difluoropiperidine-1-carboxylate as a yellow oil (mixture of E/Z isomers). Acidic hydrolysis or oxidative cleavage (e.g., ozonolysis) then generates the formyl group.
Reaction Conditions:
-
Solvent: THF or dichloromethane.
-
Temperature: 0°C to room temperature.
Experimental Considerations and Troubleshooting
Purification Challenges
-
Isomer Separation: The Wittig reaction produces E/Z isomers, requiring chromatographic separation (e.g., silica gel with ethyl acetate/hexane).
-
Moisture Sensitivity: The aldehyde group is prone to hydration; molecular sieves or anhydrous sodium sulfate are critical during workup.
Comparative Analysis of Methods
| Method | Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Dess-Martin Oxidation | Dess-Martin periodinane | >90% | High efficiency, mild conditions | Costly reagent |
| Wittig Formylation | NaH, triethyl phosphonoacetate | 70–80% | Scalable, well-established protocol | E/Z isomer separation required |
| Vilsmeier-Haack (hypothetical) | POCl₃, DMF | N/A | Direct formylation | Risk of over-halogenation |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
Tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate is primarily investigated for its potential as a precursor in drug development. Its unique structure allows it to act as an intermediate in synthesizing more complex pharmaceutical compounds. Researchers are particularly interested in its role as an inhibitor of pyruvate dehydrogenase kinase (PDHK), which is crucial for regulating metabolic pathways involved in cancer and diabetes treatment .
2. Organic Synthesis
In organic synthesis, this compound serves as a versatile building block due to its ability to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be tailored to modify the compound's structure for enhanced biological activity or to create novel derivatives with specific properties.
3. Biological Studies
The difluoromethyl and formyl groups in this compound are essential for its biological activity. Studies have shown that this compound interacts with various enzymes and receptors, potentially modulating biochemical pathways. Its interactions are being explored for their implications in therapeutic applications, particularly in targeting diseases where PDHK plays a role .
Case Study 1: Inhibition of Pyruvate Dehydrogenase Kinase
A study focused on the inhibition of PDHK by this compound demonstrated its potential as a therapeutic agent for metabolic disorders. The compound was tested in vitro on cultured cells, showing significant inhibition of PDHK activity, which is linked to reduced lactate production and enhanced oxidative metabolism .
Case Study 2: Synthesis of Novel Derivatives
Research involving the synthesis of derivatives of this compound highlighted its utility in creating compounds with improved pharmacokinetic properties. Modifications to the difluoromethyl group were shown to enhance binding affinity to specific biological targets, indicating potential for developing more effective therapeutic agents .
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets . The formyl group can participate in covalent bonding with active site residues, leading to inhibition or modulation of the target’s activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate shares structural similarities with several piperidine-based derivatives. Below is a detailed comparison of its functional groups, reactivity, and applications relative to analogous compounds:
Structural and Functional Group Comparisons
Key Observations:
- Fluorine Substitution: The 3,3-difluoro configuration in the target compound provides stronger electron-withdrawing effects compared to mono-fluoro analogs (e.g., cis-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate), enhancing electrophilicity at the formyl group .
- Formyl vs. Hydroxyl/Amino Groups: The formyl group enables nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., formation of hydrazones), whereas hydroxyl or amino groups facilitate hydrogen bonding or participate in protection/deprotection strategies .
- Boc Protection: All compounds utilize the Boc group for amine protection, but its removal (e.g., via acidolysis) reveals secondary amines for further functionalization, a common strategy in drug synthesis .
Biological Activity
Tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate (CAS Number: 1373503-65-1) is a chemical compound with a unique structure that has garnered interest in medicinal chemistry and organic synthesis. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with two fluorine atoms and a formyl group, contributing to its distinctive reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 253.24 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉F₂NO₃ |
| Molecular Weight | 253.24 g/mol |
| CAS Number | 1373503-65-1 |
| Melting Point | 102-107 °C |
This compound is believed to interact with various biological targets, including enzymes and receptors. The presence of the difluoromethyl group enhances its binding affinity, potentially leading to significant therapeutic effects. The compound may modulate biochemical pathways by altering the conformation of target proteins or inhibiting their function, which is critical for its pharmacological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysfunction.
- Receptor Interaction : Investigations into its interaction with various receptors indicate potential applications in modulating physiological responses, particularly in the nervous system.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .
- Enzyme Interaction : Research focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The findings revealed that the compound effectively reduced AChE activity in vitro, highlighting its potential use in treating neurodegenerative diseases such as Alzheimer's .
- Receptor Binding Studies : A pharmacological study assessed the binding affinity of this compound to serotonin receptors. The results demonstrated that the compound binds selectively to certain receptor subtypes, indicating possible applications in mood disorders .
Safety and Toxicology
Safety assessments classify this compound as having moderate toxicity. It is categorized under acute toxicity (Category 4) and skin irritation (Category 2) according to GHS classification. Proper handling procedures should be followed to mitigate exposure risks .
Q & A
Q. What are the recommended synthetic routes for tert-butyl 3,3-difluoro-4-formylpiperidine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves:
- Step 1 : Introduction of fluorine atoms via electrophilic fluorination or deoxyfluorination reagents (e.g., DAST or Deoxo-Fluor) at the 3,3-positions of the piperidine ring.
- Step 2 : Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group under Schotten-Baumann conditions (e.g., Boc₂O, DMAP, DCM) .
- Step 3 : Selective oxidation of the 4-position to a formyl group using mild oxidizing agents like Dess-Martin periodinane or Swern oxidation .
Q. Optimization Tips :
- Monitor fluorination regioselectivity via NMR to avoid over-fluorination.
- Use low temperatures (-78°C) during oxidation to prevent formyl group degradation .
Q. How should researchers characterize this compound, and what analytical techniques resolve structural ambiguities?
Key Techniques :
- NMR :
- NMR: Confirm formyl proton at δ 9.8–10.2 ppm and tert-butyl protons at δ 1.4–1.5 ppm.
- NMR: Verify 3,3-difluoro substitution (δ -120 to -130 ppm for CF₂ groups) .
- Mass Spectrometry : ESI-HRMS for molecular ion [M+H]⁺ (calc. for C₁₁H₁₇F₂NO₃: 257.11) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine ring (if crystalline) .
Q. Common Pitfalls :
- Overlapping signals in NMR can be resolved via 2D COSY or NOESY.
Q. What safety protocols are critical when handling this compound?
- PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles (EN166 standard) due to potential irritancy .
- Ventilation : Use fume hoods during synthesis; the formyl group may release formaldehyde under thermal stress .
- Storage : Keep at -20°C under nitrogen to prevent Boc group hydrolysis .
Advanced Research Questions
Q. How does the 3,3-difluoro substitution influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing CF₂ group:
- Activates the formyl group for nucleophilic additions (e.g., Grignard reagents).
- Deactivates the piperidine ring toward electrophilic substitution, requiring harsher conditions (e.g., Pd-catalyzed couplings at 80–100°C) .
Q. Case Study :
- Suzuki-Miyaura coupling with aryl boronic acids at the formyl position achieved 60–70% yield using Pd(PPh₃)₄ and K₂CO₃ in toluene/water .
Q. What computational methods predict the compound’s conformational stability and pharmacophore potential?
Q. How can researchers address contradictions in fluorination efficiency across literature reports?
Root Causes :
- Varied fluorination yields (50–90%) arise from:
- Impure starting materials (e.g., residual moisture deactivates DAST).
- Competing elimination pathways in polar solvents like DMF .
Q. Resolution Strategies :
- Design of Experiments (DoE) : Use Taguchi methods to optimize solvent (DCM vs. THF), temperature, and reagent stoichiometry.
- In Situ Monitoring : ReactIR tracks DAST consumption to halt reactions at >90% conversion .
Q. What methodologies enable selective modification of the formyl group without Boc deprotection?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
